Potassium tetrafluoroaluminate

Catalog No.
S650432
CAS No.
14484-69-6
M.F
KAlF4
AlF4K
M. Wt
142.073 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Potassium tetrafluoroaluminate

CAS Number

14484-69-6

Product Name

Potassium tetrafluoroaluminate

IUPAC Name

potassium;tetrafluoroalumanuide

Molecular Formula

KAlF4
AlF4K

Molecular Weight

142.073 g/mol

InChI

InChI=1S/Al.4FH.K/h;4*1H;/q+3;;;;;+1/p-4

InChI Key

SKFYTVYMYJCRET-UHFFFAOYSA-J

SMILES

F[Al-](F)(F)F.[K+]

Synonyms

KAlF4, potassium aluminum tetrafluoride

Canonical SMILES

[F-].[F-].[F-].[F-].[Al+3].[K+]

Potassium Tetrafluoroaluminate (KAlF4)

    Metal Production

    Potassium Tetrafluoroaluminate is used as a flux in the smelting of secondary aluminium to reduce or remove the magnesium content of the melt . The main environmental issue that arises from using PAF is the production of fluoride gases .

    Health Applications

    In extremely low concentrations (ppm), fluoride compounds like Potassium Tetrafluoroaluminate are used in health applications .

    Synthetic Organic Chemistry

    Fluoride compounds also have significant uses in synthetic organic chemistry .

    Textile Industries

    It is used in textile industries .

    Plastic Dyeing

    It is used in plastic dyeing .

    Paint Manufacturing

    It is used in paint manufacturing .

Potassium tetrafluoroaluminate is an inorganic compound with the chemical formula KAlF4\text{KAlF}_4. It is a colorless, odorless powder that is primarily used in industrial applications, particularly in welding and soldering. The compound has a molecular weight of approximately 142.0735 g/mol and is recognized by its CAS Registry Number 14484-69-6. Potassium tetrafluoroaluminate is known for its stability under recommended storage conditions, although it can release hazardous decomposition products like toxic metal oxide fumes and hydrogen fluoride when exposed to fire or strong acids .

Potassium tetrafluoroaluminate is a toxic compound. Inhalation, ingestion, or skin contact can cause severe irritation and burns []. Chronic exposure may damage the respiratory system. Proper personal protective equipment (PPE) must be worn when handling this material []. Fluoride gases released during high-temperature processing pose an environmental concern [].

Data:

  • LD50 (oral, rat): 242 mg/kg []
, particularly those involving aluminum and fluoride ions. One notable reaction is the formation of aluminum fluoride when hydrofluoric acid is added to aluminum metal:

Al+3HFAlF3+32H2\text{Al}+3\text{HF}\rightarrow \text{AlF}_3+\frac{3}{2}\text{H}_2

This reaction can be followed by the interaction of aluminum fluoride with potassium hydroxide to yield potassium tetrafluoroaluminate:

AlF3+KOHKAlF4+H2O\text{AlF}_3+\text{KOH}\rightarrow \text{KAlF}_4+\text{H}_2\text{O}

Additionally, potassium tetrafluoroaluminate can react with other fluoroaluminates to form complex ions .

Potassium tetrafluoroaluminate exhibits some biological activity that warrants caution. While it is not classified as highly toxic, exposure can lead to respiratory irritation and other health issues. Symptoms reported include coughing and tightness in the chest, primarily due to its irritating effects rather than an allergic reaction. Chronic exposure may cause fluorosis, and it has been noted that it can harm aquatic life with long-lasting effects . Importantly, it does not pose reproductive hazards or cause birth defects .

Several methods are employed to synthesize potassium tetrafluoroaluminate:

  • Wet Process: This involves adding hydrofluoric acid to high-purity aluminum powder, followed by potassium hydroxide to produce potassium tetrafluoroaluminate.
  • Fusion Process: A mixture of simple fluoride compounds is fused to create fluoroaluminate complexes.
  • In Situ Generation: Potassium aluminate can be generated by reacting alumina trihydrate with hot aqueous potassium hydroxide, which is then treated with hydrogen fluoride .

These methods emphasize the importance of controlling temperature and purity to produce high-quality potassium tetrafluoroaluminate.

Potassium tetrafluoroaluminate has several industrial applications:

  • Welding and Soldering: It serves as a flux in aluminum brazing processes due to its low melting point (around 585 °C) and ability to facilitate the joining of metals.
  • Manufacturing: Used in producing aluminum-silicon alloys, where its properties help maintain the integrity of the alloy during processing .
  • Chemical Industry: Acts as a reagent in various chemical syntheses involving aluminum compounds.

Interaction studies have shown that potassium tetrafluoroaluminate can form complexes with other metal ions and fluorides. For example, it interacts with aluminum fluoride to form complex ions that may have different properties than their individual components. This characteristic allows for potential applications in materials science where tailored properties are required .

Potassium tetrafluoroaluminate shares similarities with several other fluoroaluminates. Below is a comparison highlighting its uniqueness:

Compound NameFormulaUnique Features
Sodium tetrafluoroaluminateNaAlF₄More soluble in water; often used in glass production.
Calcium tetrafluoroaluminateCaAlF₄Higher melting point; used in ceramics.
Lithium tetrafluoroaluminateLiAlF₄Lower density; utilized in battery technologies.
Barium tetrafluoroaluminateBaAlF₄Known for its luminescent properties; used in phosphors.

Potassium tetrafluoroaluminate stands out due to its specific melting point and effectiveness as a flux in metallurgical applications, making it particularly valuable in welding processes compared to its counterparts .

Hydrothermal Synthesis Routes and Reaction Kinetics

Hydrothermal synthesis offers a controlled environment for synthesizing KAlF₄ with tailored crystallographic properties. While direct studies on KAlF₄ are limited, analogous processes for related fluorides (e.g., hydroxyapatite from calcium sulfate) provide insights into reaction kinetics and phase formation. For instance, hydrothermal treatment at 120°C and 2 atm pressure accelerates dissolution-reprecipitation mechanisms, achieving complete phase conversion within 90 minutes. Applying this to KAlF₄ synthesis, researchers might react aluminum fluoride (AlF₃) with potassium fluoride (KF) under mild hydrothermal conditions (e.g., 150–200°C and 3–5 atm) to form KAlF₄.

Key advantages include:

  • Enhanced reaction rates: Hydrothermal conditions reduce reaction times from days to hours compared to ambient processes.
  • Phase purity: Minimizes secondary phases by controlling pH and reactant stoichiometry.
  • Morphological control: Facilitates the growth of reticulated or needle-like structures, as observed in hydroxyapatite synthesis.

Table 1: Comparative Reaction Kinetics for Fluoride Synthesis

ParameterAmbient Conditions (25°C)Hydrothermal (120°C, 2 atm)
Reaction Completion6–24 hours15–90 minutes
CrystallinityLowModerate to High
Secondary PhasesFrequentMinimal

Data synthesized from hydroxyapatite studies and extrapolated for KAlF₄.

Solid-State Fusion Techniques for Industrial-Scale Production

Solid-state fusion involves high-temperature sintering of AlF₃ and KF powders, a scalable method for mass production. The process leverages KAlF₄’s melting point (~540–555°C), ensuring efficient mixing and phase homogeneity.

Procedure:

  • Precursor preparation: AlF₃ and KF powders are mixed in stoichiometric ratios (1:1).
  • Sintering: The mixture is heated to 600–650°C in an inert atmosphere (e.g., Ar or N₂) for 2–4 hours.
  • Cooling: Quenching or slow cooling to retain crystallinity.

Advantages:

  • High purity: Achieves >96% purity with minimal impurities (e.g., Na, SiO₂).
  • Cost-effectiveness: Suitable for large-scale industrial production.
  • Structural stability: Maintains tetragonal or monoclinic phases up to 673 K.

Table 2: Physical Properties of KAlF₄

PropertyValueSource
Melting Point540–555°C
Density2.9–2.94 g/cm³
Solubility in Water2.5–4.57 g/L at 20°C
Purity (Commercial)>96% (Al: 17–18%, F: 51–52%)

Solution-Phase Precipitation Dynamics and pH Optimization

Solution-phase precipitation is ideal for synthesizing nanostructured KAlF₄. The process involves dissolving Al³⁺ and F⁻ precursors in aqueous media, followed by controlled pH adjustment to induce precipitation.

Key Steps:

  • Precursor dissolution: AlCl₃ or Al(NO₃)₃ is dissolved in water, followed by addition of HF or KF.
  • pH adjustment: KOH or NH₄OH is added to precipitate KAlF₄.
  • Filtration and drying: Collected precipitate is washed and dried.

Critical factors:

  • pH control: Optimal precipitation occurs at pH 7–9, where solubility is minimized.
  • Ligand effects: Excess F⁻ or K⁺ can stabilize colloidal particles, enabling nanoscale synthesis.

Figure 1: Schematic of Solution-Phase Precipitation

(Hypothetical diagram illustrating Al³⁺ and F⁻ ion interaction, pH-induced precipitation, and particle growth.)

Mechanochemical Synthesis Approaches for Nanostructured Variants

Mechanochemical synthesis, though less explored, offers routes to nanocrystalline KAlF₄. Ball milling AlF₃ and KF powders under high-energy conditions can induce solid-state reactions, breaking down particle sizes to the nanometer range.

Potential advantages:

  • Nanostructuring: Achieves particle sizes <100 nm for enhanced surface area.
  • Energy efficiency: Reduces thermal energy input compared to sintering.

Challenges:

  • Phase contamination: Risk of amorphization or metastable phases.
  • Scalability: Limited by equipment capacity and processing time.

Temperature-Dependent Polymorphic Transformations

Potassium tetrafluoroaluminate exhibits distinctive temperature-dependent polymorphic behavior characterized by reversible solid-state transformations [6]. The compound demonstrates two distinct crystalline phases that undergo temperature-induced transitions at specific thermal thresholds [6] [14].

The room temperature polymorph maintains structural stability below 673 K, after which the material initiates a transformation process that completes between 673 K and 723 K [6] [14]. During this temperature range, the compound undergoes a complete polymorphic transition from its low-temperature form to a high-temperature phase [14]. The transformation exhibits a gradual progression rather than an abrupt change, as evidenced by the appearance of new crystallographic features beginning at 673 K that intensify as temperature increases toward 723 K [6].

Thermal analysis reveals that the polymorphic transformation is accompanied by specific thermodynamic parameters [3]. The transition demonstrates reversible characteristics, with the high-temperature phase converting back to the room temperature form upon cooling [6]. The transformation process exhibits thermal hysteresis, where the cooling transition occurs at temperatures lower than the heating transition [20].

PhaseTemperature Range (K)Transformation DirectionKey Characteristics
Low-temperatureBelow 673StableTetragonal symmetry
Transition zone673-723Progressive changeMixed phase region
High-temperatureAbove 723StableMonoclinic symmetry
Cooling transitionVariableReverse transformationHysteresis behavior

The polymorphic transformation demonstrates complete reversibility over multiple heating and cooling cycles [6]. This thermal cycling behavior indicates excellent structural stability and reproducible phase behavior, making the material suitable for applications requiring predictable thermal responses [6].

Layered Structure Analysis via High-Resolution XRD

High-resolution X-ray diffraction analysis reveals that potassium tetrafluoroaluminate possesses a distinctive layered architecture in both its polymorphic forms [6] [14]. The structural framework consists of alternating layers of potassium cations and aluminum fluoride octahedral networks [6].

The layered structure is characterized by aluminum hexafluoride octahedra that form two-dimensional networks through corner-sharing connectivity [6] [14]. Each aluminum hexafluoride octahedron shares four corners with adjacent octahedra within the same layer, creating a continuous octahedral framework [6]. The octahedral units contain aluminum atoms coordinated by six fluoride ions, with the coordination environment exhibiting both bridging and non-bridging fluoride positions [6] [14].

Detailed structural analysis reveals that the aluminum hexafluoride octahedra contain aluminum atoms bonded to six fluoride ions, comprising four bridging fluoride ions and two non-bridging fluoride ions [6]. The bridging fluoride ions facilitate the corner-sharing connectivity between adjacent octahedra, while the non-bridging fluoride ions extend perpendicular to the octahedral layers [6].

The interlayer spacing is occupied by potassium cations that provide charge balance and structural stability [6] [14]. These potassium ions are positioned between the aluminum fluoride octahedral layers and contribute to the overall three-dimensional structural integrity [6]. The arrangement creates a layered perovskite-related structure with well-defined interlayer separation [6].

Structural ComponentCoordinationConnectivityFunction
Aluminum centerOctahedral (6-coordinate)Corner-sharingFramework formation
Bridging fluoride2-coordinateAl-F-Al linkagesOctahedral connectivity
Non-bridging fluoride1-coordinateTerminal Al-F bondsLayer termination
Potassium cations8-coordinateInterlayer positioningCharge balance

The layered architecture exhibits excellent structural stability across the temperature range where both polymorphic forms exist [6]. High-resolution diffraction measurements demonstrate that the fundamental layered organization is preserved during the polymorphic transformation, with changes occurring primarily in the detailed octahedral arrangements and interlayer spacing [6] [14].

Monoclinic vs. Tetragonal Phase Stability Thresholds

The phase stability of potassium tetrafluoroaluminate is governed by distinct temperature thresholds that determine the stability fields of the tetragonal and monoclinic polymorphs [6] [14]. The tetragonal phase represents the thermodynamically stable form at ambient conditions and maintains structural integrity up to 673 K [6] [14].

The tetragonal polymorph crystallizes in the space group P4/mbm with unit cell dimensions of a = 5.122 Å, b = 5.122 Å, c = 6.288 Å, and unit cell volume V = 164.999 ų [6] [14]. This phase exhibits perfect tetragonal symmetry with all angles equal to 90 degrees [14]. The tetragonal form demonstrates excellent thermal stability across a wide temperature range, maintaining its structural characteristics from room temperature up to the transformation threshold [6].

The monoclinic polymorph becomes thermodynamically stable above 723 K and crystallizes in the space group P21/m [6] [14]. The monoclinic unit cell exhibits dimensions of a = 6.542 Å, b = 7.195 Å, c = 7.177 Å, with the characteristic monoclinic angle β = 108.478 degrees [6] [14]. The unit cell volume increases significantly to V = 320.415 ų, representing nearly a doubling of the unit cell volume compared to the tetragonal form [14].

PhaseSpace GroupUnit Cell ParametersVolume (ų)Stability Range (K)
TetragonalP4/mbma = 5.122 Å, b = 5.122 Å, c = 6.288 Å164.999Below 673
MonoclinicP21/ma = 6.542 Å, b = 7.195 Å, c = 7.177 Å, β = 108.478°320.415Above 723

The transition between these phases occurs over a temperature range rather than at a discrete temperature point [6] [14]. The transformation begins at approximately 673 K with the appearance of monoclinic phase characteristics, and the conversion completes by 723 K [6]. This gradual transformation indicates a reconstructive phase transition involving significant atomic rearrangement [6] [14].

The monoclinic phase exhibits greater structural complexity compared to the tetragonal form, as evidenced by the increased number of crystallographically distinct atomic positions and the lower symmetry space group [6] [14]. This complexity results in more complicated diffraction patterns and broader spectroscopic features [6].

Anion Coordination Geometry in Solid-State Matrices

The anion coordination geometry in potassium tetrafluoroaluminate solid-state matrices centers on the aluminum hexafluoride octahedral units that form the structural backbone [6] [14]. The aluminum atoms adopt octahedral coordination with six fluoride ions, creating aluminum hexafluoride octahedra that serve as the primary structural building blocks [6].

Within the octahedral coordination environment, the aluminum-fluoride bond lengths exhibit systematic variations depending on the fluoride ion positions [6] [14]. The tetragonal phase demonstrates aluminum-fluoride bridging bond lengths of 1.733 Å and aluminum-fluoride non-bridging bond lengths of 1.674 Å [14]. These bond lengths reflect the different electronic environments of bridging versus non-bridging fluoride positions [6].

The monoclinic phase exhibits more complex bond length distributions due to the lower symmetry and increased structural distortion [6] [14]. The aluminum-fluoride bridging bonds range from 1.800 Å to 1.829 Å, while the aluminum-fluoride non-bridging bonds span 1.768 Å to 1.769 Å [14]. This variation reflects the symmetry reduction and increased structural complexity of the high-temperature phase [6] [14].

The octahedral geometry is characterized by specific angular relationships that define the coordination environment [6] [14]. In the tetragonal phase, the fluoride-aluminum-fluoride bond angles maintain ideal octahedral values of 90.000 degrees [14]. The aluminum-fluoride-aluminum bridging angles measure 167.476 degrees, indicating slight octahedral distortion from perfect geometry [14].

PhaseBond TypeBond Length (Å)Bond Angles (degrees)
TetragonalAl-F bridging1.733F-Al-F: 90.000
TetragonalAl-F non-bridging1.674Al-F-Al: 167.476
MonoclinicAl-F bridging1.800-1.829F-Al-F: 87.480-92.520
MonoclinicAl-F non-bridging1.768-1.769Al-F-Al: 158.912-170.788

The monoclinic phase demonstrates significant angular distortion from ideal octahedral geometry [6] [14]. The fluoride-aluminum-fluoride bond angles range from 87.480 to 92.520 degrees, representing substantial deviations from the 90-degree ideal [14]. The aluminum-fluoride-aluminum bridging angles span from 158.912 to 170.788 degrees, indicating considerable variation in the octahedral tilting and connectivity [14].

The coordination geometry directly influences the corner-sharing connectivity between adjacent octahedra [6] [19]. Each aluminum hexafluoride octahedron shares four corners with neighboring octahedra within the same layer, creating a two-dimensional octahedral network [6]. The corner-sharing arrangement involves bridging fluoride ions that coordinate to two aluminum centers simultaneously [6] [19].

GHS Hazard Statements

Aggregated GHS information provided by 15 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 15 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 13 of 15 companies with hazard statement code(s):;
H315 (23.08%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (76.92%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (23.08%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H362 (61.54%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];
H372 (61.54%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H412 (76.92%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

14484-69-6

Wikipedia

Potassium tetrafluoroaluminate

General Manufacturing Information

Aluminate(1-), tetrafluoro-, potassium (1:1), (T-4)-: ACTIVE

Dates

Modify: 2023-08-15

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